molecular formula C23H28N2O4S B2660100 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921995-84-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2660100
CAS No.: 921995-84-8
M. Wt: 428.55
InChI Key: ZQXGTJBUUTUEEU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a high-purity synthetic compound intended for research and development applications. This molecule features a complex structure incorporating a tetrahydrobenzo[b][1,4]oxazepin-4-one core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The integration of a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide group suggests potential for targeting enzymatic pathways, as sulfonamide functionalities are prevalent in many pharmacologically active agents. This compound is provided exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations and guidelines.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-4-25-20-12-10-18(14-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h9-14,24H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXGTJBUUTUEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

Basic Information

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-methoxyphenyl)methanesulfonamide
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Inhibitory Activity

Research has indicated that this compound exhibits inhibitory effects on several biological targets:

  • Farnesyl Diphosphate Synthase (FPPS) : This enzyme is crucial in the mevalonate pathway, which is involved in cholesterol biosynthesis. Inhibitors of FPPS are of interest for their potential use in treating conditions such as hypercholesterolemia and certain cancers.
  • Squalene Synthase : Another target of this compound is squalene synthase, which plays a role in cholesterol synthesis. The inhibition of this enzyme can lead to reduced cholesterol levels and has implications in cardiovascular health.

Study 1: Inhibition of Squalene Synthase

A study reported that derivatives of similar compounds showed significant inhibitory effects on squalene synthase with IC50 values ranging from 0.54 nM to 3.6 nM. This suggests that the compound may have comparable or enhanced activity against this target .

Study 2: Anti-inflammatory Properties

Another investigation into related oxazepin compounds indicated that they possess anti-inflammatory properties through the modulation of cytokine production. This could be beneficial in treating chronic inflammatory diseases .

Study 3: Clinical Trials

Currently, similar compounds are undergoing clinical trials for conditions such as ulcerative colitis and psoriasis. These trials aim to evaluate the safety and efficacy of these compounds in managing immune-mediated inflammatory disorders .

Summary of Biological Activity

The compound's biological activity can be summarized as follows:

Activity TypeTargetIC50 Value (nM)
Inhibition Farnesyl Diphosphate Synthase0.54 - 3.6
Inhibition Squalene Synthase0.54 - 3.6
Anti-inflammatory Cytokine ProductionNot specified

Comparison with Similar Compounds

Structural Analogues

Sulfonamide derivatives are widely explored for their bioactivity. Key structural analogues include:

  • Sulfamethoxazole : A classic sulfonamide antibiotic with a simpler isoxazole-linked benzene sulfonamide structure. Unlike the target compound, sulfamethoxazole lacks the fused benzooxazepine and tetrahydronaphthalene systems, resulting in lower molecular complexity.
  • Compound 3 (from ): N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide. This derivative shares the sulfonamide backbone but incorporates thiadiazine and isoxazole substituents instead of the benzooxazepine-tetrahydronaphthalene framework. Its synthesis involves hydrazineyl intermediates and aryl isocyanates, differing from the target compound’s uncharacterized preparation route.
Pharmacological and Physicochemical Properties

Available data on similar compounds suggest the following comparative insights:

Property Target Compound Sulfamethoxazole Compound 3 ()
Molecular Weight (g/mol) ~475 (estimated) 253.28 604.74 (calculated)
LogP (lipophilicity) ~3.5 (predicted) 0.9 ~4.2 (predicted)
Antimicrobial Activity Not reported IC₅₀: 0.1–1 μg/mL MIC: 8–16 μg/mL

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity (predicted LogP ~3.5) may enhance membrane permeability compared to sulfamethoxazole but could also reduce solubility, a common challenge in sulfonamide drug development.
  • Compound 3 () exhibits moderate antimicrobial activity against E. coli (MIC 8–16 μg/mL), though its efficacy is inferior to sulfamethoxazole. No comparable data exists for the target compound.
Stability and Metabolic Profile

No stability or metabolic data is available for the target compound. In contrast, sulfamethoxazole undergoes hepatic acetylation and glucuronidation, with a half-life of ~10 hours.

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